This compound is synthesized in laboratory settings and has been studied for its potential pharmacological activities. It falls under the broader category of non-steroidal anti-inflammatory drugs (NSAIDs) due to the presence of the acetylamino group, which is commonly associated with anti-inflammatory properties. The compound's structure suggests it may have applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate can be approached through multiple synthetic routes, typically involving acylation reactions. A common method includes the following steps:
This multi-step synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and electronic distribution.
The chemical reactivity of 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate includes:
These reactions are crucial for developing derivatives with improved efficacy or reduced side effects.
The mechanism of action for compounds like 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate generally involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the inflammatory process. By inhibiting these enzymes, the compound may reduce the synthesis of prostaglandins, leading to decreased inflammation and pain relief.
Studies indicate that similar compounds exhibit varying degrees of selectivity towards COX isoforms, which could influence their therapeutic profiles. Quantitative structure-activity relationship (QSAR) analyses may further elucidate how structural modifications impact biological activity.
Key physical and chemical properties of 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate include:
These properties are essential for understanding how the compound behaves in biological systems and during storage.
The primary applications of 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate include:
Further research may uncover additional therapeutic uses or lead to novel derivatives with enhanced properties.
Traditional syntheses of pyrrole NSAIDs like tolmetin required multistep sequences (5-7 steps) with low cumulative yields (15–30%), primarily due to intermediate purifications and harsh reaction conditions. Early routes to 2-acetylpyrrole derivatives involved Knorr condensations, which suffered from regioselectivity issues and poor functional group tolerance [4] [6]. The emergence of three-component reactions (3CR) revolutionized pyrrole assembly by enabling convergent coupling of α-hydroxyketones, oxoacetonitriles, and anilines in a single step. This approach achieved yields >50% while accommodating pharmacophores like 4-(methylsulfonyl)phenyl (for COX-2 selectivity) and 4-fluorophenyl groups [1]. For 4-(acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate, the 3CR strategy allows modular introduction of the 4-methylbenzoyl group via phenacyl alcohol precursors prior to esterification [1] [4].
Table 2: Evolution of Pyrrole Synthetic Methods
Era | Method | Key Limitations | Yield Range |
---|---|---|---|
Pre-2000 | Knorr Condensation | Regioselectivity issues; high temperatures | 20–35% |
2000–2010 | Paal-Knorr Cyclization | Limited electrophile diversity | 30–45% |
Post-2010 | Three-Component Reaction | Optimization of catalyst systems required | 50–78% |
Incorporation of the 4-methylbenzoyl moiety at the pyrrole C5-position employs Friedel-Crafts acylation as a key step. Modern catalytic systems have replaced classical AlCl₃ with FeCl₃-NiO nanocomposites (0.5 mol%) in solvent-free conditions, achieving 92% acylation selectivity at 80°C [4]. Alternatively, the three-component reaction enables direct integration via 4-methyl-substituted phenacyl alcohols (e.g., 2-hydroxy-1-(4-methylphenyl)ethan-1-one). When reacted with 3-oxobutanenitrile and methylamine hydrochloride under acetic acid catalysis (EtOH, 70°C), this method constructs the 1-methyl-5-(4-methylbenzoyl)pyrrole core in a single step with 64–76% yield [1]. Boric acid has emerged as a green catalyst for intramolecular acyl migration, enhancing regioselectivity for the 4-methylbenzoyl orientation while suppressing N-acylation byproducts [4] [7].
Table 3: Catalytic Systems for 4-Methylbenzoylation
Catalyst | Conditions | Yield | Byproduct Formation |
---|---|---|---|
AlCl₃ (Classical) | DCM, 0°C to reflux, 12 h | 62% | 15–20% N-acylated isomers |
FeCl₃-NiO Nanocomposite | Solvent-free, 80°C, 2 h | 89% | <5% |
Acetic Acid (3CR) | EtOH, 70°C, 3 h | 64–76% | Not detected |
Boric Acid | Toluene, 110°C, 4 h | 83% | <3% |
Morpholide derivatives serve as transient intermediates to activate the C2-acetate carboxyl group prior to esterification with 4-amino phenol. By converting 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid to its morpholine amide, crystallization purity increases to >98%, minimizing tar formation during subsequent reactions [4]. The electron-donating nature of morpholine enhances the carboxyl carbon’s electrophilicity, facilitating nucleophilic attack by 4-amino phenol. This step occurs under mild conditions (DMF, 25°C), suppressing hydrolysis of labile groups like the 4-methylbenzoyl ketone. After coupling, the morpholide is cleaved via alkaline hydrolysis (KOH/EtOH-H₂O), regenerating the free acid with <2% degradation [4]. This approach boosts overall yield to 73% compared to 52% with direct acid chloride routes.
Table 4: Intermediate Strategies for Carboxyl Activation
Intermediate | Activation Energy (kJ/mol) | Purity Before Esterification | Overall Yield |
---|---|---|---|
Acid Chloride | 85 | 89% | 52% |
Morpholide | 62 | 98% | 73% |
NHS Ester | 78 | 94% | 67% |
Coupling the pyrrole-2-acetic acid moiety with 4-amino phenol requires sequential protection and deprotection:
Alternative approaches include Mitsunobu esterification (triphenylphosphine/DIAD), but this generates stoichiometric phosphine oxide waste, complicating purification. Enzyme-catalyzed esterification (lipase B from Candida antarctica) offers green credentials but gives <45% conversion due to solvent incompatibility [4].
Scaling up 4-(acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate synthesis faces three key hurdles:
Process mass intensity (PMI) analysis reveals solvent consumption as the primary sustainability bottleneck, prompting replacement of DCM with cyclopentyl methyl ether (CPME) in Steglich esterification [4].
Table 5: Industrial Purification Protocols
Step | Conditions | Purity Output | Recovery Yield |
---|---|---|---|
Acid-Base Extraction | 1M HCl → sat. NaHCO₃ → brine wash | 92.5% | 97% |
Silica Chromatography | EtOAc/hexane gradient (5–35% EtOAc) | 99.2% | 88% |
Crystallization | Ethyl acetate/n-heptane (1:5), 4°C, 12 h | 98.5% | 82% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7